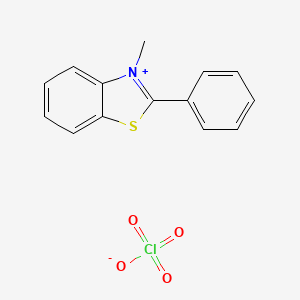
3-methyl-2-phenyl-1,3-benzothiazol-3-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-2-phenyl-1,3-benzothiazol-3-ium perchlorate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a yellow crystalline powder, and it is also known as MPTP. The purpose of
科学研究应用
MPTP has been extensively studied for its potential applications in various fields. One of the most significant applications of MPTP is in the field of fluorescence spectroscopy. MPTP is a fluorescent dye, and it has been used as a probe to study the conformational changes in proteins and nucleic acids. MPTP has also been used as a fluorescent probe to study the interaction between enzymes and substrates.
作用机制
The mechanism of action of MPTP is not well understood. However, it is believed that MPTP interacts with the hydrophobic regions of proteins and nucleic acids, leading to changes in their conformation. MPTP has also been shown to interact with enzymes, leading to changes in their activity.
Biochemical and Physiological Effects:
MPTP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as acetylcholinesterase. MPTP has also been shown to induce apoptosis in cancer cells. Additionally, MPTP has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of MPTP is its fluorescent properties, which make it a useful probe for studying proteins and nucleic acids. Additionally, MPTP is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of MPTP is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of MPTP. One area of research is the development of new fluorescent probes based on the structure of MPTP. Another area of research is the study of the interaction between MPTP and other biomolecules, such as lipids and carbohydrates. Additionally, the potential use of MPTP in the treatment of oxidative stress-related diseases warrants further investigation.
Conclusion:
In conclusion, 3-methyl-2-phenyl-1,3-benzothiazol-3-ium perchlorate is a chemical compound that has potential applications in various fields, particularly in fluorescence spectroscopy. The synthesis method of MPTP involves a two-step process, and its mechanism of action is not well understood. MPTP has been shown to have a variety of biochemical and physiological effects, and it has advantages and limitations for use in lab experiments. Finally, there are several future directions for the study of MPTP, which may lead to new discoveries and applications.
合成方法
The synthesis of MPTP involves a two-step process. The first step involves the reaction of 2-aminobenzothiazole with methyl iodide to form 2-methylbenzothiazole. The second step involves the reaction of 2-methylbenzothiazole with phenyl magnesium bromide to form MPTP.
属性
IUPAC Name |
3-methyl-2-phenyl-1,3-benzothiazol-3-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12NS.ClHO4/c1-15-12-9-5-6-10-13(12)16-14(15)11-7-3-2-4-8-11;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEKBKIGMBNXJV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198033 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methyl-2-phenyl-1,3-benzothiazol-3-ium perchlorate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide](/img/structure/B4965590.png)

![4'-[2-(3,4-dimethoxyphenyl)ethyl]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4965603.png)
![1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965611.png)
![4-chloro-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4965620.png)
![6-amino-2-ethyl-8-[4-(methylthio)phenyl]-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile - ethanol (1:1)](/img/structure/B4965642.png)
![N-(2-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B4965648.png)
![7-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B4965654.png)
![5-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4965659.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4965668.png)
![6-(2-chlorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4965671.png)
![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4965686.png)

![N-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4965702.png)